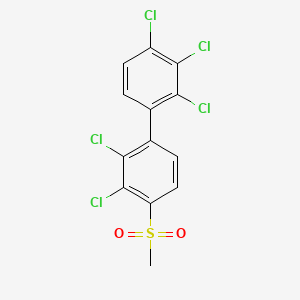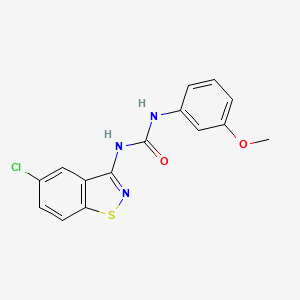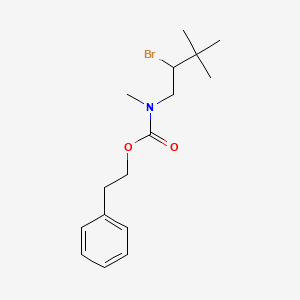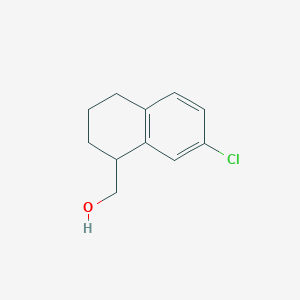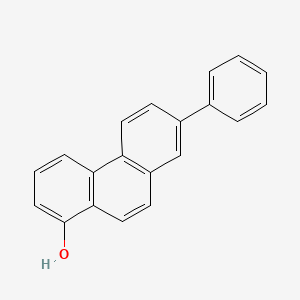
7-Phenylphenanthren-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylphenanthren-1-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. These compounds are characterized by a three-ring structure with various substituents. This compound is notable for its phenyl group attached to the phenanthrene core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylphenanthren-1-OL typically involves the use of Grignard reagents. One common method is the reaction of phenylmagnesium bromide with phenanthrene-1-one, followed by hydrolysis to yield the desired alcohol . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylphenanthren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or phenanthrene rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Bromine or sulfuric acid for halogenation and sulfonation reactions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-7-phenylphenanthren-1-OL.
Substitution: Bromophenanthrene or phenanthrenesulfonic acids.
Scientific Research Applications
7-Phenylphenanthren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 7-Phenylphenanthren-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, which are important in molecular recognition processes .
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar three-ring structure but without the phenyl group.
Phenanthrolines: Nitrogen-containing analogs with significant biological activity
Uniqueness: 7-Phenylphenanthren-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other phenanthrene derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
108738-16-5 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
7-phenylphenanthren-1-ol |
InChI |
InChI=1S/C20H14O/c21-20-8-4-7-18-17-11-9-15(14-5-2-1-3-6-14)13-16(17)10-12-19(18)20/h1-13,21H |
InChI Key |
OEUCOGLDPMTZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



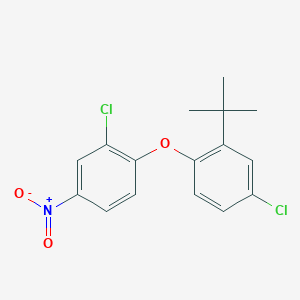
methyl}benzamide](/img/structure/B14324963.png)
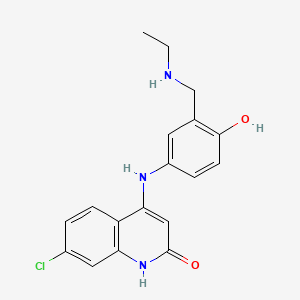
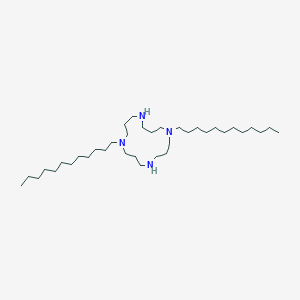


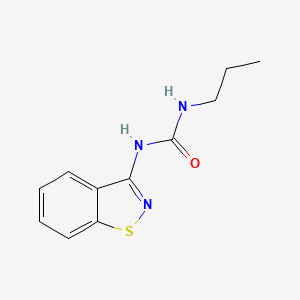
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
